molecular formula C14H16N4OS B2799104 1-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)propan-2-one CAS No. 921815-14-7

1-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)propan-2-one

Cat. No.: B2799104
CAS No.: 921815-14-7
M. Wt: 288.37
InChI Key: NYGKSPLGDRAFQN-UHFFFAOYSA-N
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Description

1,2,4-Triazole is an important nitrogen heterocyclic compound, containing three nitrogen atoms and two carbon atoms . Compounds containing a triazole are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .


Synthesis Analysis

The synthesis of 1,2,4-triazole compounds has attracted much attention due to their importance in pharmaceuticals . A robust and versatile protocol for synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles was established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst .


Molecular Structure Analysis

In the title compound, the six-membered rings are bridged by a five-membered 1,2,4-triazole ring and CH2 chain system .


Chemical Reactions Analysis

This study presents an efficient strategy for constructing 3H-1,2,4-triazol-3-ones via a copper-promoted [3 + 2] annulation reaction of amidine hydrochlorides and isocyanates .


Physical and Chemical Properties Analysis

The IR absorption spectra of 1,2,4-triazole derivatives were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of novel derivatives related to the compound involves a multi-step process starting from 1-arylhydrazinecarbonitriles. These compounds, after a series of reactions, yield various derivatives, including amides, sulfonamides, ureas, and thioureas. Their structures have been confirmed through IR, NMR spectroscopy, and single-crystal X-ray analyses (Łukasz Balewski et al., 2020). Another study reported the synthesis of a guanidine derivative via the reaction with aniline, further confirming the structure through NMR and infrared spectroscopy (Łukasz Balewski & A. Kornicka, 2021).

Potential Applications in Cancer Research

  • Certain derivatives of the compound, particularly those involving the 1,2,4-triazole and imidazole frameworks, have demonstrated cytotoxic potency against human cancer cell lines. The structure-activity relationship studies suggest that specific substitutions on the core structure could enhance antitumor activity, with notable efficacy against cervical and bladder cancer cell lines (Łukasz Balewski et al., 2020).

Antimicrobial Potential

  • Another avenue of research has involved evaluating the antimicrobial activities of compounds bearing the imidazo[2,1-c][1,2,4]triazole moiety. Synthesized compounds have shown promising antibacterial and antifungal properties, highlighting their potential as leads for developing new antimicrobial agents (N. Güzeldemirci & O. Küçükbasmacı, 2010).

Methodological Advances

  • The research also extends to methodological advancements, where novel synthetic pathways have been developed for creating derivatives of the core compound. These methods emphasize green chemistry principles, such as using water as a reaction medium and employing environmentally friendly catalysts, to synthesize nitrogen-rich compounds with potential applications in various fields, including medicinal chemistry (K. Sadek et al., 2018).

Mechanism of Action

The unique structure of 1,2,4-triazole facilitates the formation of a variety of non-covalent bonds with enzymes and receptors inducing broad-spectrum biological activities .

Properties

IUPAC Name

1-[[7-(4-methylphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]propan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4OS/c1-10-3-5-12(6-4-10)17-7-8-18-13(17)15-16-14(18)20-9-11(2)19/h3-6H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYGKSPLGDRAFQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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